Uxepam

Description

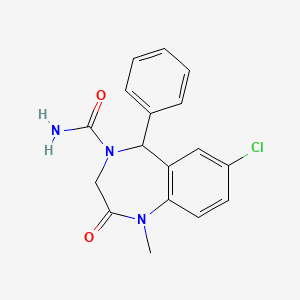

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-methyl-2-oxo-5-phenyl-3,5-dihydro-1,4-benzodiazepine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-20-14-8-7-12(18)9-13(14)16(11-5-3-2-4-6-11)21(17(19)23)10-15(20)22/h2-9,16H,10H2,1H3,(H2,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFJORVBQWPILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866726 | |

| Record name | Carburazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59009-93-7, 86636-97-7 | |

| Record name | 7-Chloro-1,2,3,5-tetrahydro-1-methyl-2-oxo-5-phenyl-4H-1,4-benzodiazepine-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59009-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carburazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059009937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carbamoyl-4,5-dihydrodiazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086636977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carburazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carburazepam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBURAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41622NK45V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Research

Strategies for Carburazepam Synthesis and Analog Generation within the Benzodiazepine-4-carboxamide Class

There are no published synthetic strategies for a compound named Carburazepam, as it is not a recognized chemical entity. Research on the synthesis of benzodiazepine-4-carboxamide analogs exists as a broader class of compounds; however, no specific methods are documented for the synthesis of Carburazepam itself.

Characterization of Novel Carburazepam Derivatives for Mechanistic Research Applications

As there is no information on the synthesis of Carburazepam, there are consequently no known or characterized derivatives of this compound. Therefore, no data is available regarding novel Carburazepam derivatives for mechanistic research applications.

Molecular Pharmacological Mechanisms and Receptor Interaction Studies

Investigations of Gamma-Aminobutyric Acid Type A (GABA_A) Receptor Modulation by Carburazepam

Carburazepam functions as a positive allosteric modulator of GABA_A receptors. This means it binds to a site on the receptor distinct from the GABA binding site, thereby allosterically increasing the receptor's affinity for GABA or enhancing the efficiency of GABA binding. This modulation results in an increased influx of chloride ions (Cl⁻) into the neuron, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. ontosight.aimdpi.comnih.govmeliordiscovery.comwikipedia.org

Allosteric Binding Site Characterization and Ligand-Receptor Dynamics

The benzodiazepine (B76468) binding site, to which Carburazepam binds, is a well-established allosteric site on the GABA_A receptor. This site is typically located at the interface between specific alpha (α) and gamma (γ) subunits of the pentameric receptor complex. nih.govwikipedia.orgnih.govnih.govmdpi.com While general principles of benzodiazepine binding have been elucidated, detailed studies specifically characterizing the precise allosteric binding site of Carburazepam and its unique ligand-receptor dynamics are not extensively detailed in the available literature. Research in this area often involves techniques like site-directed mutagenesis of receptor subunits combined with electrophysiological recordings or radioactive ligand binding assays to map the binding pocket and understand how ligand binding translates into conformational changes that modulate receptor function. nih.govnih.gov

Subunit Selectivity Profiling Methodologies in Preclinical in vitro Systems

GABA_A receptors are complex assemblies composed of various subunit combinations (e.g., α, β, γ, δ). The specific subunit composition of a GABA_A receptor significantly influences its pharmacological properties, including its sensitivity to different classes of modulators like benzodiazepines. wikipedia.orgdovepress.comnih.gov Some research indicates that Carburazepam may modulate GABA_A receptors containing β2 or β3 subunits. mdpi.com

Methodologies for profiling subunit selectivity typically involve expressing specific combinations of GABA_A receptor subunits in preclinical in vitro systems, such as Xenopus laevis oocytes or mammalian cell lines. Electrophysiological techniques, like patch-clamp recordings, are then used to measure the receptor's response to GABA and Carburazepam in the presence of different subunit compositions. This allows researchers to determine the affinity and efficacy of Carburazepam at receptors with varying subunit makeups, thereby characterizing its subunit selectivity. nih.govnih.govdovepress.comfrontiersin.orgmeduniwien.ac.at

Exploration of Carburazepam Interactions with Other Neurotransmitter Systems and Ion Channels in Research Models

The available scientific literature primarily focuses on Carburazepam's interaction with the GABA_A receptor system. Information regarding Carburazepam's specific interactions with other neurotransmitter systems, such as dopaminergic, noradrenergic, or serotonergic pathways, or its effects on various ion channels (e.g., voltage-gated sodium, potassium, or calcium channels) is limited. While studies on the related compound Carbamazepine have explored its interactions with voltage-gated ion channels mdpi.comnih.govnih.govnih.govnih.govnih.govdrugbank.comnih.govnih.govnih.govnih.govhandwiki.orgopenaccessjournals.comnih.govdrugbank.comnih.govfrontiersin.orgbbrfoundation.orgfrontiersin.orgru.nl, direct evidence for such interactions with Carburazepam is not prominently available in the reviewed search results.

Methodologies for Assessing Molecular-Level Pharmacological Effects and Receptor Occupancy

Assessing the molecular-level pharmacological effects of Carburazepam involves various techniques designed to quantify its interaction with its target receptors and the resulting functional changes.

Receptor Binding Assays: These assays are used to determine the affinity of Carburazepam for its target receptor, often by measuring its ability to displace a radiolabeled ligand from the receptor. nih.govnih.gov

Electrophysiology: Techniques such as patch-clamp recording are employed to measure ion channel activity and receptor currents, allowing for the quantification of Carburazepam's modulatory effects on GABA_A receptor function (e.g., changes in GABA-induced currents, EC50 values). nih.govnih.govdovepress.comfrontiersin.org

Receptor Occupancy (RO) Studies: RO methodologies are critical for understanding the relationship between drug concentration and receptor engagement in vivo. These studies aim to quantify the percentage of target receptors occupied by Carburazepam at different doses or time points. Common methods include in vivo studies using radioligands that compete with the drug for receptor binding, or ex vivo analysis of tissue samples. More advanced techniques like immunocapture coupled with liquid chromatography-mass spectrometry (LC-MS/MS) are also utilized for real-time RO measurements. nih.govmeliordiscovery.comnih.govgiffordbioscience.comrotman-baycrest.on.ca

Ligand-Receptor Dynamics: Studies on ligand-receptor dynamics often involve computational modeling and biophysical techniques to understand the kinetics of binding, dissociation, and the conformational changes induced by ligand binding. nih.govnih.govpensoft.netmdpi.com

Compound List:

Carburazepam

Gamma-aminobutyric acid (GABA)

Diazepam

Alprazolam

Zolpidem

Flumazenil

Clonazepam

Lorazepam

Etomidate

Propofol

Picrotoxinin

Bicuculline

Muscimol

THIP (Gaboxadol)

Carbamazepine (mentioned for comparison/context)

Preclinical Metabolic and Pharmacokinetic Research

Comparative Metabolic Pathway Delineation of Carburazepam in Animal Models (e.g., rats, dogs)

No research data were found detailing the comparative metabolic pathways of Carburazepam in rats and dogs.

Identification and Characterization of Carburazepam Metabolites in Research Settings

Specific metabolites of Carburazepam have not been identified or characterized in the available scientific literature.

Mechanistic Studies of Enzyme-Mediated Carburazepam Biotransformation Pathways

There are no mechanistic studies available that describe the specific enzymes involved in the biotransformation of Carburazepam.

Preclinical Pharmacokinetic Modeling for Research Purposes, Considering Stereospecificity

No preclinical pharmacokinetic models for Carburazepam, with or without consideration of stereospecificity, were found in the public domain.

Advanced Analytical Methodologies for Carburazepam Research

Chromatographic and Spectroscopic Techniques for Carburazepam Characterization in Research Samples

The precise characterization of Carburazepam in research samples relies heavily on the synergistic application of chromatographic separation and spectroscopic detection. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique, offering high resolution and sensitivity for the analysis of Carburazepam. ijcsrr.orgijcsrr.orgnih.govjchemrev.com

Various HPLC methods have been developed, with reversed-phase chromatography (RP-HPLC) being the most common. fabad.org.tr A typical RP-HPLC setup for Carburazepam analysis would involve a C18 column, with a mobile phase consisting of a mixture of acetonitrile and water. fabad.org.trnih.gov The detection is often carried out using a UV detector, typically at a wavelength of around 210-285 nm.

For more complex matrices or when higher specificity is required, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. ijcsrr.orgijcsrr.org LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing not only retention time data but also mass-to-charge ratio information, which is highly specific for the analyte. LC-MS/MS, a tandem mass spectrometry technique, further enhances selectivity and sensitivity, making it ideal for the detection of trace amounts of Carburazepam and its metabolites. nih.govbohrium.com

Spectroscopic techniques are also indispensable for the structural elucidation of Carburazepam. Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the vibrational modes of the molecule, which are unique to its structure. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is crucial for determining the complete chemical structure of the molecule. nih.gov UV-Visible spectrophotometry can also be employed for quantitative analysis, particularly in simpler sample matrices. ijcsrr.orgijcsrr.org

| Technique | Application | Key Parameters/Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | C18 column, Acetonitrile/water mobile phase, UV detection at 210-285 nm fabad.org.trnih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-specificity separation and detection | Combines HPLC with mass analysis for enhanced identification ijcsrr.orgijcsrr.org |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Structural elucidation | Provides information on molecular vibrational modes researchgate.netnih.gov |

| Raman Spectroscopy | Structural analysis | Complements FT-IR for vibrational mode information researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure determination | ¹H and ¹³C NMR for complete structural mapping nih.gov |

| UV-Visible Spectrophotometry | Quantitative analysis | Applicable for quantification in simple matrices ijcsrr.orgijcsrr.org |

Method Development for Carburazepam Quantification in Biological Matrices for Preclinical Research

Accurate quantification of Carburazepam in biological matrices such as plasma, serum, and tissue homogenates is critical for preclinical pharmacokinetic and toxicokinetic studies. The development of robust and validated analytical methods is therefore a primary focus in early-stage drug development.

The process of method development typically begins with sample preparation, which is crucial for removing interfering substances and concentrating the analyte. Common sample preparation techniques for Carburazepam in biological matrices include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.govnih.gov

Following sample preparation, chromatographic separation is usually performed using HPLC or Ultra-Performance Liquid Chromatography (UPLC), the latter offering faster analysis times and higher resolution. ijcsrr.orgijcsrr.org For quantification, LC-MS/MS is the gold standard due to its high sensitivity, selectivity, and wide dynamic range. nih.govbohrium.com The method is typically validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

For instance, a sensitive HPLC-UV method has been developed for the determination of Carbamazepine and its active metabolite in human plasma. nih.gov This method involved extraction from plasma and separation on a C18 column with a mobile phase of acetonitrile, methanol, and water, with UV detection at 210 nm. The calibration curves were linear over a specified concentration range, and the method demonstrated excellent sensitivity, precision, and accuracy. nih.gov

| Parameter | Description | Common Techniques/Approaches |

|---|---|---|

| Sample Preparation | Extraction of Carburazepam from biological matrices and removal of interferences. | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) nih.govnih.gov |

| Chromatographic Separation | Separation of Carburazepam from endogenous components. | HPLC, UPLC with C18 columns ijcsrr.orgijcsrr.orgfabad.org.tr |

| Detection and Quantification | Sensitive and selective measurement of Carburazepam concentration. | LC-MS/MS, HPLC-UV nih.govbohrium.comnih.gov |

| Method Validation | Ensuring the reliability and reproducibility of the analytical method. | Assessment of linearity, accuracy, precision, selectivity, and stability |

Advanced Detection and Characterization Techniques for Carburazepam Metabolites and Degradation Products in Research Contexts

Understanding the metabolic pathways and degradation profile of Carburazepam is essential for a complete preclinical assessment. Advanced analytical techniques are employed to detect, identify, and characterize metabolites and degradation products, often present at low concentrations in complex biological and environmental samples.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass spectrometry, coupled with liquid chromatography, is a powerful tool for the identification of unknown metabolites and degradation products. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the structural elucidation of novel compounds.

Metabolite identification studies often involve in vitro systems, such as liver microsomes, followed by in vivo studies in animal models. The analytical challenge lies in distinguishing drug-related material from the complex background of the biological matrix. Techniques such as background subtraction and the use of stable isotope-labeled Carburazepam can aid in this process.

| Technique | Application | Key Advantages |

|---|---|---|

| LC-High Resolution Mass Spectrometry (LC-HRMS) | Identification and structural elucidation of unknown metabolites and degradation products. | High mass accuracy, enabling determination of elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural characterization through fragmentation analysis. | Provides structural information for identification of isomers. |

| Stable Isotope Labeling | Differentiating drug-related material from endogenous matrix components. | Facilitates the detection of metabolites by creating a unique mass signature. |

| In Vitro Metabolic Systems | Preliminary identification of metabolic pathways. | Use of liver microsomes or hepatocytes to generate metabolites in a controlled environment. |

Computational Chemistry and Theoretical Modeling of Carburazepam

Molecular Docking and Dynamics Simulations of Carburazepam-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as Carburazepam, and its biological target, typically a receptor protein. t3db.ca

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method involves sampling a high number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. For a compound like Carburazepam, docking studies would be crucial in elucidating its binding mode to receptors like the GABA-A receptor, a common target for benzodiazepines. chemspider.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. For instance, in studies of related compounds, the carbamyl group has been identified as essential for potent antiseizure activity, often participating in hydrogen bonding with serine residues within the receptor. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor interaction over time. wikipedia.org An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, offering insights into the conformational changes and stability of the complex. nih.gov For Carburazepam, an MD simulation would start with the best-docked pose and simulate its behavior in a biologically relevant environment (e.g., solvated and at physiological temperature) for a specific period. t3db.ca This can help to assess the stability of the predicted binding pose and identify any conformational rearrangements of the ligand or the receptor that occur upon binding. researchgate.net

In Silico Prediction of Molecular Properties Relevant to Research

In silico methods are computational approaches used to predict the physicochemical and pharmacokinetic properties of a molecule, which is essential in early-stage drug discovery. nist.gov These predictions help researchers to prioritize compounds with favorable properties for further investigation. For Carburazepam, several key molecular properties can be predicted using various computational models.

Key predicted molecular properties for Carburazepam are summarized in the interactive table below. These properties are crucial for understanding its potential behavior in biological systems.

| Property | Predicted Value | Significance in Research |

| Molecular Weight | 281.32 g/mol | Influences absorption, distribution, and diffusion across biological membranes. |

| Log P (octanol-water partition coefficient) | 2.9 | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes, including the blood-brain barrier. |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | Relates to the compound's ability to permeate cell membranes and is a good predictor of oral bioavailability. |

| Number of Hydrogen Bond Donors | 2 | Influences the formation of hydrogen bonds with the receptor, contributing to binding affinity. |

| Number of Hydrogen Bond Acceptors | 2 | Influences the formation of hydrogen bonds with the receptor, contributing to binding affinity. |

| Rotatable Bond Count | 1 | Relates to the conformational flexibility of the molecule, which can impact receptor binding. |

Note: The values in this table are computationally predicted and may vary slightly depending on the algorithm and software used. These values are intended for research and informational purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzodiazepine (B76468) Analogs Including Carburazepam

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzodiazepine analogs, QSAR models are developed to predict the biological activity, such as receptor binding affinity, based on the physicochemical properties or structural features of the molecules.

A typical QSAR study for benzodiazepines, which would be applicable to Carburazepam, involves the following steps:

Data Set Collection: A series of benzodiazepine analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For benzodiazepines, QSAR studies have identified several structural features that are important for their activity. These often include the presence and position of hydrogen bond acceptors, aromatic rings, and hydrophobic groups. A validated QSAR model could then be used to predict the biological activity of new or untested benzodiazepine analogs like Carburazepam, thereby guiding the design of more potent compounds.

Theoretical Frameworks for Understanding Carburazepam's Molecular Behavior and Conformational Dynamics

Theoretical frameworks, particularly those based on quantum mechanics, are employed to gain a deeper understanding of a molecule's electronic structure, stability, and conformational dynamics. Density Functional Theory (DFT) is a widely used quantum mechanical method in this context. nih.gov

For a molecule like Carburazepam, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms in the molecule.

Predict Spectroscopic Properties: Calculate theoretical infrared (IR) and Raman spectra. Comparing these predicted spectra with experimental data can help to confirm the molecular structure and identify different polymorphic forms. nih.gov

Analyze Molecular Orbitals: Investigate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic properties.

Study Conformational Dynamics: Explore the different possible conformations of the molecule and the energy barriers between them. This is particularly important for flexible molecules, as their conformation can significantly influence their interaction with a receptor.

By applying these theoretical frameworks, researchers can gain fundamental insights into the intrinsic properties of Carburazepam, which can inform the interpretation of experimental data and guide further computational studies like molecular docking and QSAR.

Future Directions and Interdisciplinary Research Opportunities for Carburazepam

Integration of Omics Technologies in Carburazepam Mechanistic Studies

To achieve a comprehensive understanding of Carburazepam's biological effects, the integration of "omics" technologies is paramount. biobide.com These high-throughput methods allow for a holistic view of the molecular landscape within a biological system, moving beyond a single target to a network-level perspective. nih.govfrontiersin.org

Genomics and Transcriptomics: These disciplines can identify genetic variations and changes in gene expression patterns that influence an individual's response to Carburazepam. biobide.commdpi.com For instance, transcriptomic analysis of neuronal cells exposed to Carburazepam could reveal novel pathways affected by the compound beyond the classical GABAA receptor modulation.

Proteomics: By studying the entire set of proteins, proteomics can uncover changes in protein expression, post-translational modifications, and protein-protein interactions induced by Carburazepam. biobide.com This could pinpoint novel protein targets or downstream signaling cascades.

Metabolomics: This approach analyzes the complete set of small-molecule metabolites. biobide.com In the context of Carburazepam research, metabolomics could identify unique metabolic fingerprints associated with the compound's action, potentially uncovering biomarkers of its effects. mdpi.com

Table 1: Illustrative Omics Data for Mechanistic Insights into Carburazepam This table presents hypothetical data to illustrate the potential findings from omics studies on a novel benzodiazepine (B76468) like Carburazepam.

| Omics Technology | Potential Key Finding | Hypothetical Example | Implication for Carburazepam Research |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | Differential Gene Expression | Upregulation of genes involved in neuroplasticity (e.g., BDNF, CREB) in hippocampal neurons. | Suggests a potential role beyond anxiolysis, possibly in cognitive or mood regulation. |

| Proteomics (Mass Spectrometry) | Altered Protein Phosphorylation | Increased phosphorylation of synaptic proteins (e.g., synapsin) in the prefrontal cortex. | Indicates modulation of synaptic transmission and neuronal communication. |

| Metabolomics (NMR Spectroscopy) | Changes in Neurotransmitter Metabolites | Decreased levels of glutamate (B1630785) and increased levels of GABA in the amygdala. | Provides a quantitative measure of its impact on the primary excitatory and inhibitory neurotransmitter systems. |

Development of Advanced Preclinical Models for Studying Carburazepam's Molecular Actions

The limitations of traditional animal models in predicting human responses necessitate the development of more sophisticated preclinical models.

Human-induced Pluripotent Stem Cell (hiPSC)-derived Neurons: These cells can be generated from patients with specific genetic backgrounds, allowing for the study of Carburazepam's effects in a more personalized context.

Organoid Cultures: Three-dimensional brain organoids can recapitulate some of the complex cellular architecture and connectivity of the human brain, offering a more physiologically relevant system to study the compound's effects on neural networks.

In Silico Modeling: Computational approaches, such as molecular docking and dynamic simulations, can predict the binding of Carburazepam to its target receptors and help in the rational design of new derivatives with improved properties. 3ds.com

Ethical Considerations and Methodological Rigor in Research on Novel Benzodiazepine Derivatives

The study of novel psychoactive compounds like Carburazepam carries significant ethical responsibilities. ctfassets.net Research must be conducted with the highest degree of methodological rigor to ensure the validity and reliability of the findings.

Key ethical principles include:

Respect for Persons: Ensuring the autonomous and informed consent of all participants in any potential future clinical research. ctfassets.net

Beneficence: Maximizing potential benefits while minimizing risks to research participants. ctfassets.net

Justice: Ensuring the fair selection of research participants. ctfassets.net

Methodological rigor involves the use of well-designed experiments, appropriate statistical analysis, and transparent reporting of results to avoid bias and ensure reproducibility.

Collaborative Research Paradigms for Understanding Chemical Compound Actions at a Foundational Level

The complexity of the central nervous system and the multifaceted actions of compounds like Carburazepam demand a collaborative research approach. pnas.org

Academia-Industry Partnerships: These collaborations can bridge the gap between basic research and drug development, facilitating the translation of foundational discoveries into potential therapeutic applications. cup.edu.in

Interdisciplinary Consortia: Bringing together experts from diverse fields such as chemistry, pharmacology, neuroscience, computational biology, and ethics can foster innovation and provide a more comprehensive understanding of a compound's actions. pnas.org

Open Science Initiatives: Sharing data and research findings through open-access platforms can accelerate the pace of discovery and promote transparency and reproducibility in the scientific community.

Table 2: Framework for Collaborative Research on Novel Benzodiazepines

| Collaborative Paradigm | Key Stakeholders | Primary Objective | Potential Outcome for Carburazepam Research |

|---|---|---|---|

| Academia-Industry Partnership | University Research Labs, Pharmaceutical Companies | Translate basic research findings into drug development pipelines. | Accelerated development of Carburazepam or its derivatives with optimized properties. |

| Interdisciplinary Research Consortium | Neuroscientists, Chemists, Bioinformaticians, Ethicists | Integrate diverse expertise to address complex research questions. | A comprehensive understanding of Carburazepam's mechanism of action, from molecular interactions to network-level effects, within an ethical framework. |

| Open Science Initiative | Research Institutions, Funding Agencies, Scientific Journals | Promote data sharing and transparency to accelerate scientific progress. | Creation of a public repository of preclinical data on Carburazepam, fostering broader scientific inquiry and validation of findings. |

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in Carburazepam preclinical trials?

- Analysis : Fit sigmoidal dose-response curves using software like GraphPad Prism. Report EC50/ED50 values with 95% confidence intervals. Account for batch effects via mixed-effects models if using multiple animal cohorts .

Advanced Research Questions

Q. How can contradictory findings on Carburazepam’s off-target effects (e.g., sodium channel modulation) be resolved?

- Methodology :

Systematic Review : Conduct a meta-analysis of existing studies, evaluating methodological rigor (e.g., sample size, blinding) using tools like the "Research Quality Assessment" table .

Experimental Replication : Design cross-lab studies with standardized protocols (e.g., patch-clamp assays for sodium channel activity) .

Sensitivity Analysis : Test hypotheses under varying conditions (e.g., voltage protocols, cell lines) to identify confounding factors .

Q. What strategies optimize the translatability of Carburazepam’s neuroprotective effects from rodent models to humans?

- Design Considerations :

- Use transgenic mice expressing humanized GABAA receptor subunits.

- Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge species differences in drug distribution and metabolism .

- Validate biomarkers (e.g., EEG patterns) across species to correlate preclinical and clinical outcomes .

Q. How should researchers address ethical and methodological challenges in human trials evaluating Carburazepam’s long-term cognitive effects?

- Ethical Frameworks : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align trials with institutional review board (IRB) standards .

- Methodological Rigor :

- Use double-blind, placebo-controlled designs with stratified randomization.

- Employ cognitive batteries (e.g., Cambridge Neuropsychological Test Automated Battery) to quantify subtle changes .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility when conflicting data emerge on Carburazepam’s efficacy in seizure models?

- Protocol Standardization : Adopt ARRIVE guidelines for preclinical studies, detailing anesthesia, dosing intervals, and seizure induction methods (e.g., pentylenetetrazole vs. maximal electroshock) .

- Open Science Practices : Share raw electrophysiology datasets and analysis code via repositories like Zenodo to enable independent verification .

Q. How can researchers mitigate bias in retrospective analyses of Carburazepam’s adverse event profiles?

- Analytical Tools : Apply propensity score matching to adjust for confounding variables (e.g., age, comorbidities) in electronic health record (EHR) data. Use Bayesian networks to model causal relationships between drug exposure and outcomes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.